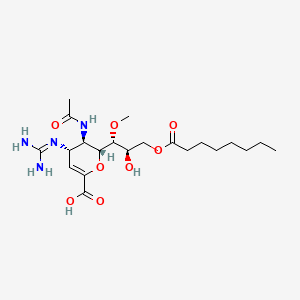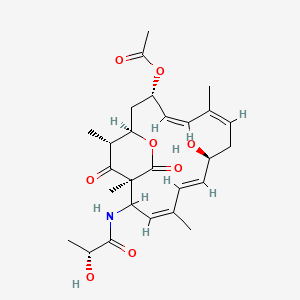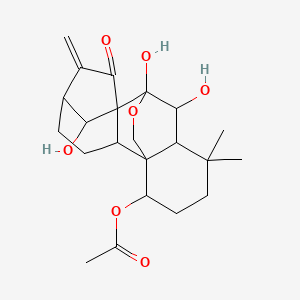
Lasiokaurin
Übersicht
Beschreibung
Lasiokaurin (LAS) is a natural diterpenoid abundantly present in Isodon plants . It has been reported to have significant anti-TNBC (Triple-Negative Breast Cancer) activity both in vitro and in vivo .
Synthesis Analysis
A series of this compound derivatives were designed and synthesized . All the derivatives together with this compound and oridonin were tested for their antimicrobial and antiproliferative activity .Chemical Reactions Analysis
This compound treatment induced cell cycle arrest, apoptosis, and DNA damage in TNBC cells, while concurrently inhibiting cell metastasis . All the synthetic this compound derivatives showed better antiproliferative activity than parent compound this compound .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Lasiokaurin hat eine signifikante Antitumoraktivität gezeigt, insbesondere gegen Triple-negativen Brustkrebs (TNBC) . Diese Art von Krebs ist bekannt für seine hohe Invasivität und schlechte Prognose . Es wurde festgestellt, dass this compound in TNBC-Zellen einen Zellzyklusarrest, Apoptose und DNA-Schäden induziert .
Hemmung der Zellmetastasierung
Neben seinen Antitumoreigenschaften wurde festgestellt, dass this compound auch die Zellmetastasierung hemmt . Dies ist im Kontext der Krebsbehandlung besonders wichtig, da Metastasierung ein wichtiger Faktor für das Fortschreiten und die Mortalität von Krebs ist .
Induktion des Zellzyklusarrests
Es wurde festgestellt, dass this compound einen Zellzyklusarrest speziell in der G2/M-Phase induziert . Dies bedeutet, dass es die Teilung von Krebszellen stoppen kann und so das Wachstum des Krebses hemmt .
Hemmung des PI3K/Akt/mTOR-Signalwegs
Der Phosphatidylinositol-3-Kinase/Protein-Kinase-B/mammalian target of rapamycin (PI3K/Akt/mTOR)-Signalweg ist ein wichtiger Signalweg bei vielen Krebsarten . Es wurde festgestellt, dass this compound die Aktivierung dieses Signalwegs effektiv hemmt .
Hemmung von STAT3
Signaltransducer und Aktivator der Transkription 3 (STAT3) ist ein Protein, das beim Menschen vom STAT3-Gen kodiert wird. Es ist ein Transkriptionsfaktor, der beim Menschen vom STAT3-Gen kodiert wird . Es wurde festgestellt, dass this compound die Aktivierung von STAT3 hemmt, wodurch sein Potenzial für eine Multitarget-Therapie gegen TNBC belegt wird .
Anti-mikrobielle Aktivität
Obwohl diesem Aspekt nicht viel Aufmerksamkeit geschenkt wurde, haben einige frühere Studien die antimikrobiellen Aktivitäten von this compound festgestellt .
Wirkmechanismus
Target of Action
Lasiokaurin, also known as Lasiodin, is a natural diterpenoid found in Isodon plants . It primarily targets triple-negative breast cancer (TNBC) cells . TNBC is a subtype of breast cancer that lacks estrogen receptors (ERs), progesterone receptors (PRs), and human epidermal growth receptor 2 (HER2) . This compound also targets Polo-like kinase 1 (PLK1) , a protein that plays a crucial role in cell cycle progression .
Mode of Action
This compound interacts with its targets to induce significant anti-TNBC activity both in vitro and in vivo . It induces cell cycle arrest , specifically at the G2/M phase , and triggers apoptosis . It also causes DNA damage in TNBC cells and inhibits cell metastasis .
Biochemical Pathways
This compound affects several biochemical pathways. It effectively inhibits the activation of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway and signal transducer and activator of transcription 3 (STAT3) . These pathways are involved in cell survival, growth, and proliferation. By inhibiting these pathways, this compound suppresses the progression of TNBC .
Pharmacokinetics
The adme properties of a drug-like molecule play a crucial role in its bioavailability
Result of Action
The action of this compound results in significant suppression of cell viability in breast cancer cell lines . It inhibits the clonogenic ability and DNA synthesis of breast cancer cells . Moreover, it induces apoptosis and G2/M cell cycle arrest in SK-BR-3 and MDA-MB-231 cells . This compound also reduces PLK1 mRNA and protein expression in breast cancer, accompanied by downregulating CDC25C and AKT phosphorylation .
Eigenschaften
IUPAC Name |
(9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQLJZNVICMJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951576 | |
| Record name | 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28957-08-6 | |
| Record name | Lasiokaurin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



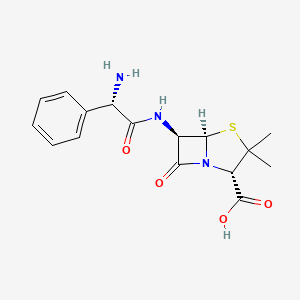
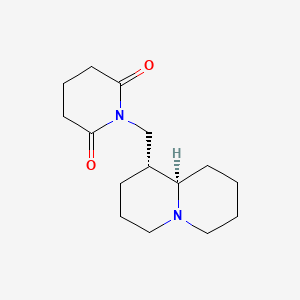
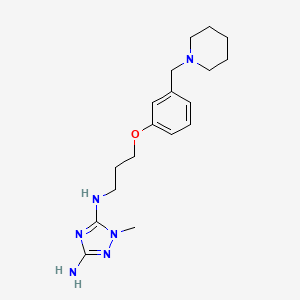

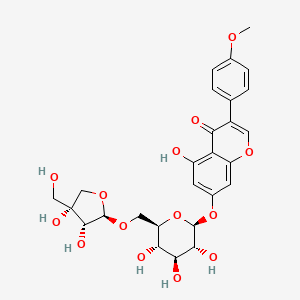

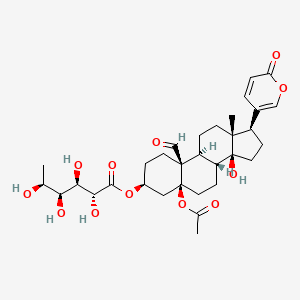

![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)

